2,5-Dioxopyrrolidin-1-yl dimethylcarbamate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl dimethylcarbamate is a chemical compound with a molecular formula of C6H8N2O4. It is a derivative of pyrrolidine and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl dimethylcarbamate typically involves the reaction of pyrrolidine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylcarbamate group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl dimethylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl methylcarbamate: Similar in structure but with a methyl group instead of a dimethyl group.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: A related compound used in biomacromolecule conjugation.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its use in monoclonal antibody production.
Uniqueness
2,5-Dioxopyrrolidin-1-yl dimethylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H10N2O4 |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H10N2O4/c1-8(2)7(12)13-9-5(10)3-4-6(9)11/h3-4H2,1-2H3 |
InChI Key |
LXOBBUSVBIVCBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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